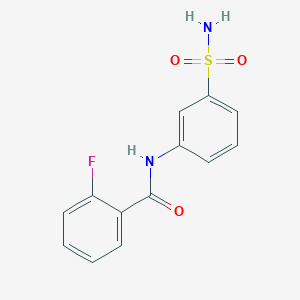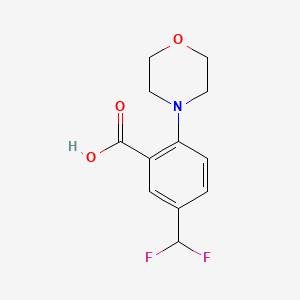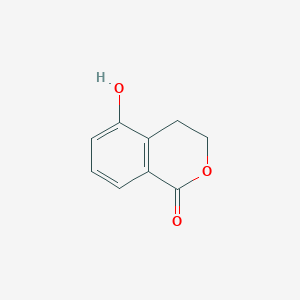![molecular formula C17H17ClN6O B2484587 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone CAS No. 1058447-61-2](/img/structure/B2484587.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound belongs to a class of triazolo-pyridazine derivatives, synthesized and evaluated for various biological activities, including Dipeptidyl peptidase-4 (DPP-4) inhibition potential for anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Synthesis Analysis
The synthesis of similar compounds involves a two-step process, starting with the synthesis of 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine via a one-pot mode using pyridine and 3,6-dichloropyridazine, followed by conjugation with corresponding secondary amines (Bindu et al., 2019).
Molecular Structure Analysis
The molecular structure and density functional theory (DFT) calculations, including HOMO-LUMO energy gap and global reactivity descriptor values, were conducted for similar compounds to determine the theoretical and experimental harmony. This analysis aids in understanding the compound's reactivity and interaction potential (Sallam et al., 2021).
Chemical Reactions and Properties
Chemical reactions involving triazolo-pyridazine derivatives include the synthesis of novel compounds via intramolecular oxidative cyclization and their evaluation as cytotoxic agents against various cell lines. These reactions underscore the compound's potential in medical applications (Mamta et al., 2019).
Physical Properties Analysis
While specific studies on the physical properties of 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone are not directly available, related research indicates that the physical properties such as solubility, melting point, and stability are crucial for the compound's application in biological systems. These properties are typically investigated through experimental studies tailored to the compound's intended use.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with biological molecules, are critical for understanding the compound's mechanism of action. For example, the reactivity of the piperazine moiety in similar compounds has been studied for its potential to form reactive intermediates, leading to genotoxicity (Gunduz et al., 2018). These studies provide insights into the compound's chemical behavior and potential modifications to enhance its safety and efficacy.
Applications De Recherche Scientifique
Dipeptidyl Peptidase-4 Inhibition and Antioxidant Activity
This compound, part of a family of triazolo-pyridazine-6-yl-substituted piperazines, has been synthesized and evaluated for its potential in inhibiting Dipeptidyl peptidase-4 (DPP-4), thus positioning it as a candidate for anti-diabetic medication. Furthermore, some derivatives in this family have shown significant antioxidant activity, indicating their potential in managing oxidative stress-related conditions (Bindu, Vijayalakshmi, & Manikandan, 2019).
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN6O/c18-14-4-2-1-3-13(14)11-17(25)23-9-7-22(8-10-23)16-6-5-15-20-19-12-24(15)21-16/h1-6,12H,7-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPJUENXJDCUPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amino}acetic acid](/img/structure/B2484505.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-ethyl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)urea](/img/structure/B2484507.png)
![3-allyl-2-((2-(azepan-1-yl)-2-oxoethyl)thio)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2484509.png)
![3-(9H-carbazol-9-yl)-N'-[(E)-(4-ethylphenyl)methylidene]propanehydrazide](/img/structure/B2484510.png)
![3-(1-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2484512.png)
![4-(tert-butyl)-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2484514.png)
![2-[3-(Pyridin-3-yloxymethyl)azetidin-1-yl]-3-(trifluoromethyl)pyridine](/img/structure/B2484515.png)
![1-(2,6-Dimethylpiperidin-1-yl)-2-[[5-(quinolin-8-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B2484517.png)
![{4-[4-(Trifluoromethoxy)phenyl]phenyl}boronic acid](/img/structure/B2484520.png)



